DIMETHYL PHOSPHOROCHLORIDOTHIOATE
Description
Contextual Significance in Organophosphorus Chemistry
The primary significance of O,O-Dimethyl phosphorochloridothioate in organophosphorus chemistry is its role as a precursor or intermediate. wikipedia.orggoogleapis.com It is a key component in the production pathways of numerous commercial products, including insecticides, pesticides, and fungicides. nih.govwikipedia.org Furthermore, its derivatives are explored for use as plasticizers, corrosion inhibitors, flame retardants, and flotation agents. wikipedia.orgnih.govwikipedia.org
The synthesis of DMPCT itself is a subject of study, with common methods involving the reaction of phosphorus pentasulfide with methanol (B129727), followed by chlorination of the resulting dimethyl phosphorodithioate (B1214789). nih.govnih.gov Another approach involves reacting phosphorus trichloride (B1173362) and anhydrous methanol to generate intermediates that are then sulfurized. google.com The compound's value is exemplified by its use as a direct intermediate in the synthesis of insecticides such as methyl parathion. googleapis.com It is also a crucial reactant in multi-step synthetic processes, for instance, in the production of O,O-dimethyl phosphoroamidothioate, another important chemical intermediate. google.comgoogle.com
Below is a table detailing some of the key chemical properties of O,O-Dimethyl phosphorochloridothioate.
| Property | Value |
| Chemical Formula | C₂H₆ClO₂PS nih.gov |
| Molar Mass | 160.56 g/mol nih.gov |
| CAS Number | 2524-03-0 nih.gov |
| Appearance | Colorless to light amber liquid nih.gov |
| Boiling Point | 66-67 °C at 16 mmHg nih.gov |
| Density | 1.32 g/cm³ at 25 °C nih.gov |
| Solubility | Insoluble in water; soluble in many organic solvents. nih.gov |
This interactive data table is based on data from PubChem.
Research Trajectories for O,O-Dimethyl Phosphorochloridothioate
Current and historical research involving O,O-Dimethyl phosphorochloridothioate primarily follows several key trajectories. These investigations aim to harness its chemical properties for various scientific and industrial goals.
Development of Novel Synthesis Pathways: A significant portion of research is dedicated to discovering and refining the synthetic routes that use DMPCT. Patents frequently describe detailed processes for creating next-stage intermediates or final products. For example, one documented process describes the reaction of O-methyl phosphorodichloridothioate with methyl lye to form DMPCT, which is then immediately reacted with sodium hydroxide (B78521) and ammonium (B1175870) hydroxide to produce O,O-dimethyl phosphoroamidothioate, all while being maintained in a dichloromethane (B109758) solution to ensure process stability. google.comgoogle.com
Synthesis of New Bioactive Molecules: Researchers utilize DMPCT as a foundational structure to build new organophosphorus compounds with potentially useful properties. This includes the synthesis of new pesticide candidates. researchgate.net The underlying principle is that the O,O-dimethyl phosphorothioate (B77711) core is a common feature in many active compounds, and by modifying the group attached via the displacement of the chlorine atom, new functionalities can be explored. nwsuaf.edu.cn
Process Optimization and Purity: Industrial and academic research focuses on improving the efficiency and purity of reactions involving DMPCT. For instance, a patented process for producing O,O-dimethyl phosphoroamidothioate emphasizes that the intermediate DMPCT must be maintained in solution at all times to achieve a high yield (85-88%) and purity (94-95%). google.com This highlights research into reaction conditions and handling to optimize manufacturing outcomes.
Analytical Method Development: The need to monitor industrial processes and quantify reactants and products drives research into new analytical techniques. Laboratory methods for the determination of DMPCT in air, for example, have been developed using gas chromatography with a flame photometric detector, which is specific for phosphorus-containing compounds. nih.gov
The table below summarizes key research applications involving the synthesis and reaction of O,O-Dimethyl phosphorochloridothioate.
| Research Focus | Reactants | Product(s) | Significance | Reference |
| Intermediate Synthesis | O-methyl phosphorodichloridothioate, Methyl lye | O,O-Dimethyl phosphorochloridothioate | Step in a multi-stage process for pesticide precursors. | google.comgoogle.com |
| Amidation Reaction | O,O-Dimethyl phosphorochloridothioate, Sodium hydroxide, Ammonium hydroxide | O,O-Dimethyl phosphoroamidothioate | Production of another key chemical intermediate. | google.comgoogle.com |
| Pesticide Synthesis | O,O-Dimethyl phosphorochloridothioate | Methyl Parathion | Demonstrates use in creating established insecticides. | googleapis.com |
| Hapten Synthesis | Sodium O,O-dimethyl phosphorodithioate (related precursor), Chloroacetic Acid | Hapten for immunoassay | Development of analytical tools for organophosphorus compounds. | nwsuaf.edu.cn |
This interactive data table outlines research trajectories based on findings from various scientific publications and patents.
Structure
2D Structure
3D Structure
Properties
CAS No. |
3711-50-0 |
|---|---|
Molecular Formula |
C2H6ClO2PS |
Molecular Weight |
160.56 g/mol |
IUPAC Name |
[chloro(methylsulfanyl)phosphoryl]oxymethane |
InChI |
InChI=1S/C2H6ClO2PS/c1-5-6(3,4)7-2/h1-2H3 |
InChI Key |
NBAUXRCSDWYKRP-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(SC)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Pathways of O,o Dimethyl Phosphorochloridothioate
Established Synthesis Routes
The industrial production of O,O-Dimethyl phosphorochloridothioate has traditionally relied on two main chemical pathways. These methods are well-documented and have been refined over time to improve efficiency and product quality.
Reaction of Phosphorus Pentasulfide with Methanol (B129727) and Subsequent Chlorination
One of the conventional methods for synthesizing DMPCT involves the reaction of phosphorus pentasulfide (P₂S₅) with methanol (CH₃OH), which produces O,O-dimethyl phosphorodithioic acid. This intermediate is then subjected to chlorination to yield the final product. wikipedia.orgnih.gov
The initial step of this two-step process sees phosphorus pentasulfide reacting with methanol. This reaction forms the basis for producing the dialkyl dithiophosphoric acid ester. In the subsequent step, the isolated O,O-dimethyl phosphorodithioate (B1214789) is treated with chlorine gas in a suitable solvent to produce O,O-dimethyl phosphorochloridothioate. googleapis.com While effective, a notable challenge in this process is the formation of sulfur as a byproduct, which necessitates separation from the desired product. googleapis.com
Stepwise Synthesis from Phosphorus Trichloride (B1173362) via Thiophosphoryl Chloride Intermediates
A widely employed industrial synthesis of O,O-Dimethyl phosphorochloridothioate begins with phosphorus trichloride (PCl₃). google.com This multi-step process involves the initial conversion of phosphorus trichloride to thiophosphoryl chloride (PSCl₃) by reacting it with sulfur. google.com
The synthesis proceeds as follows:
Formation of Thiophosphoryl Chloride (PSCl₃): Phosphorus trichloride is reacted with sulfur to form thiophosphoryl chloride. google.com
Formation of O-Methyl Phosphorodichloridothioate: The resulting thiophosphoryl chloride is then reacted with methanol to produce O-methyl phosphorodichloridothioate. google.com
Formation of O,O-Dimethyl Phosphorochloridothioate: Finally, the O-methyl phosphorodichloridothioate is reacted with a methylating agent, such as methyl lye, to yield O,O-dimethyl phosphorochloridothioate. google.com
Emerging and Green Synthesis Approaches
In response to growing environmental concerns and the need for more efficient chemical processes, research has been directed towards developing greener and more novel synthetic methods for organophosphorus compounds.
Sonochemical Synthesis of O,O-Dimethyl Phosphorochloridothioate
While sonochemistry, the application of ultrasound to chemical reactions, has been explored as a green synthesis method in other areas of organic chemistry to potentially enhance reaction rates and yields, specific and detailed research on the sonochemical synthesis of O,O-Dimethyl phosphorochloridothioate is not extensively documented in the reviewed scientific literature. The principles of sonochemistry suggest it could be a viable method for promoting the reactions involved in DMPCT synthesis, but dedicated studies are required to validate its effectiveness and optimize conditions for this particular compound.
Optimization of Synthetic Yields and Purity
The economic viability and environmental impact of O,O-Dimethyl phosphorochloridothioate production are heavily influenced by the yield and purity of the synthesis process. Several strategies have been developed to optimize these parameters.
In the stepwise synthesis from phosphorus trichloride, maintaining the O,O-dimethyl phosphorochloridothioate intermediate in a dichloromethane (B109758) (CH₂Cl₂) solution at all times is a critical process parameter. google.comgoogle.com This technique helps to prevent the isolation of potentially unstable intermediates and facilitates a continuous process flow. Following the reaction of O-methyl phosphorodichloridothioate with methyl lye, the resulting O,O-dimethyl phosphorochloridothioate solution can achieve a purity of 94% to 95% with a yield of 85% to 88%. google.comgoogle.com
Further processing of this intermediate to its subsequent derivative, O,O-dimethyl phosphoroamidothioate, can result in a product with approximately 93% purity and a 98% yield, with trimethylthiophosphate being a minor impurity. google.com The use of vacuum distillation and washing the distillate with water have been reported as effective methods for obtaining the diesters of phosphorochloridothioic acid in very high yield and purity. googleapis.com
| Synthesis Step | Reactants | Product | Yield | Purity |
| Formation of O,O-Dimethyl Phosphorochloridothioate | O-Methyl phosphorodichloridothioate, Methyl lye | O,O-Dimethyl phosphorochloridothioate in CH₂Cl₂ | 85-88% | 94-95% |
| Subsequent reaction to O,O-dimethyl phosphoroamidothioate | O,O-Dimethyl phosphorochloridothioate, Sodium hydroxide (B78521), Ammonium (B1175870) hydroxide | O,O-dimethyl phosphoroamidothioate in CH₂Cl₂ | 98% | ~93% |
Table 1: Reported Yields and Purities in Optimized Synthesis
Chemical Reactivity and Mechanistic Studies of O,o Dimethyl Phosphorochloridothioate
Solvolysis Reactions and Kinetics
The solvolysis of O,O-dimethyl phosphorochloridothioate involves the reaction of the compound with a solvent, which acts as the nucleophile. The study of these reactions provides valuable insights into the reaction mechanisms at the phosphorus center.
Application of the Extended Grunwald-Winstein Equation
The extended Grunwald-Winstein equation is a valuable tool in physical organic chemistry for the investigation of solvolysis reaction mechanisms. researchgate.net The equation is expressed as:
log(k/k₀) = lN + mY + c
where:
k is the rate constant of solvolysis in a given solvent.
k₀ is the rate constant of solvolysis in the reference solvent (80% aqueous ethanol).
l is the sensitivity of the solvolysis rate to changes in the solvent nucleophilicity (N).
m is the sensitivity of the solvolysis rate to changes in the solvent ionizing power (Y).
c is a constant (residual) term.
The values of l and m provide insight into the nature of the transition state of the rate-determining step. A high l value suggests a high degree of nucleophilic participation from the solvent in the transition state, characteristic of a bimolecular (SN2-like) mechanism. A high m value indicates a significant development of charge separation in the transition state, which is typical of a unimolecular (SN1-like) mechanism.
For the solvolysis of O,O-dimethyl phosphorochloridothioate, the application of the extended Grunwald-Winstein equation yields specific sensitivity values. In a study of its solvolysis across various pure and binary solvent mixtures, a multiple regression analysis provided the following values: l = 1.17 and m = 0.55. researchgate.net For comparison, the oxygen analogue, dimethyl phosphorochloridate, has values of l = 1.27 and m = 0.47. researchgate.net
The significant l value for O,O-dimethyl phosphorochloridothioate points towards a mechanism with a high degree of nucleophilic assistance from the solvent. The substitution of sulfur for oxygen does not appear to shift the mechanism towards an ionization pathway. researchgate.net
Table 1: Grunwald-Winstein Parameters for the Solvolysis of O,O-Dimethyl Phosphorochloridothioate and a Related Compound
| Compound | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | Proposed Mechanism |
| O,O-Dimethyl phosphorochloridothioate | 1.17 researchgate.net | 0.55 researchgate.net | SN2-like |
| Dimethyl phosphorochloridate | 1.27 researchgate.net | 0.47 researchgate.net | SN2-like |
Investigation of Concerted Displacement Mechanisms
The solvolysis of O,O-dimethyl phosphorochloridothioate is generally considered to proceed through a concerted SN2-type mechanism. researchgate.netresearchgate.net In a concerted mechanism, the bond to the nucleophile forms concurrently with the cleavage of the bond to the leaving group, all in a single step passing through a single transition state. frontiersin.org For phosphoryl and thiophosphoryl compounds, two main pathways for nucleophilic attack are considered: front-side and back-side attack. sapub.org
A back-side attack would proceed through a trigonal bipyramidal transition state, leading to inversion of configuration at the phosphorus center. A front-side attack, on the other hand, may involve a hydrogen-bonded, four-center type transition state, particularly with protic nucleophiles. sapub.org The choice between these pathways can be influenced by the nature of the nucleophile, the leaving group, and the solvent.
For reactions at a thiophosphoryl center, a concerted SN2 mechanism is frequently proposed. sapub.org Studies on related systems, such as the aminolysis of aryl phenyl chlorothiophosphates, suggest that both front-side and back-side attack mechanisms can be operative. sapub.org The high l value obtained from the Grunwald-Winstein analysis for O,O-dimethyl phosphorochloridothioate is consistent with a concerted SN2 mechanism where the solvent plays a crucial role as the nucleophile. researchgate.net
Hydrolytic Reaction Mechanisms
The hydrolysis of O,O-dimethyl phosphorochloridothioate involves its reaction with water. The mechanism of hydrolysis for organophosphorus esters can be complex, potentially proceeding through associative, dissociative, or concerted pathways. frontiersin.org For phosphodiesters, which are structurally related, hydrolysis can occur via nucleophilic attack at either the phosphorus center or the carbon atom of the ester group. nih.gov
In the case of O,O-dimethyl phosphorochloridothioate, the presence of the P-Cl bond provides a reactive site for nucleophilic attack by water. The hydrolysis is expected to proceed via a nucleophilic substitution at the phosphorus center, leading to the displacement of the chloride ion. Given the findings from solvolysis studies, a concerted (ANDN or SN2-like) mechanism is highly probable for the hydrolysis of O,O-dimethyl phosphorochloridothioate. researchgate.netfrontiersin.org This would involve a direct attack of a water molecule on the phosphorus atom.
The presence of the thiophosphoryl group (P=S) in place of a phosphoryl group (P=O) can influence the reactivity. The P=S bond is generally considered to be less polarized than the P=O bond, which can affect the electrophilicity of the phosphorus atom and the stability of the transition state. However, studies on related phosphorothioates have shown that they readily undergo hydrolysis. frontiersin.org
Gas-Phase Reactions and Atmospheric Reactivity
It is anticipated that the dominant loss process for O,O-dimethyl phosphorochloridothioate in the atmosphere would be its reaction with the OH radical. The rate of this reaction would depend on the temperature and the concentration of OH radicals. The reaction would likely proceed via H-atom abstraction from the methyl groups or by an addition-elimination pathway at the phosphorus center.
The atmospheric oxidation of dimethyl sulfide (B99878) (DMS), another sulfur-containing compound, has been studied extensively and can provide some mechanistic parallels. The reaction of DMS with OH radicals proceeds via both hydrogen abstraction and OH addition channels. Similarly, the oxidation of O,O-dimethyl phosphorochloridothioate could lead to the formation of a variety of sulfur- and phosphorus-containing products, potentially contributing to the formation of atmospheric aerosols.
Mechanistic Insights from Related Organophosphorus Compounds
Photochemical Halogen-Bonding Assisted Carbothiophosphorylation Reactions
Recent research has unveiled novel reaction pathways for organophosphorus compounds, such as the photochemical halogen-bonding assisted carbothiophosphorylation of alkenyl and dienyl bromides. frontiersin.orgsapub.org While this reaction does not directly involve O,O-dimethyl phosphorochloridothioate, it provides significant mechanistic insights into the reactivity of related phosphorothioate (B77711) salts.
This methodology allows for the synthesis of S-alkenyl and S-dienyl phosphoro(di)thioates. frontiersin.org The proposed mechanism involves the initial formation of a halogen-bonding complex between a phosphorothioate salt and an alkenyl or dienyl bromide. frontiersin.org This complex then undergoes photochemical excitation with visible light. frontiersin.org
The photoexcitation leads to the fragmentation of the complex, generating a sulfur-centered radical and an alkenyl radical. frontiersin.org These radical species can then recombine to form the desired C-S bond, yielding the S-alkenylated or S-dienylated phosphorothioate product. frontiersin.org This reaction pathway highlights the potential for radical-based mechanisms in the chemistry of thiophosphoryl compounds, initiated by photochemical means.
Catalytic Transesterification and Methanolysis Mechanisms of Phosphorothioate Esters
The transesterification of phosphorothioate esters, a fundamental reaction in the study of phosphoryl transfer, can be significantly accelerated through catalysis. The interchange of alkoxy groups is typically an equilibrium process, which can be driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.com Mechanistic studies often employ methanolysis, the cleavage of a chemical bond by reaction with methanol (B129727).
Research into the methanolytic cleavage of O-methyl O-4-nitrophenyl phosphorothioate has demonstrated the efficacy of certain metal ions as catalysts. acs.org In one study, methanol solutions containing Cd(II), Mn(II), and a specific palladium complex, (dimethanol bis(N,N-dimethylbenzylamine-2C,N)palladium(II)), were shown to act as potent promoters for the methanolytic transesterification of a series of O-methyl O-aryl phosphorothioates at 25 °C. acs.org The rate accelerations achieved by these catalysts are substantial, ranging from 10⁶ to 10¹¹ times faster than the background reaction promoted by methoxide (B1231860) alone. acs.org
A detailed mechanistic investigation of the cleavage of O-methyl O-4-nitrophenyl phosphorothioate catalyzed by the palladium complex revealed a dependency on the pH of the methanolic solution. acs.org The data suggests that the reactive species in the high pH range is a Pd-bound methoxide form of a complex between the catalyst and the phosphorothioate. acs.org
Further mechanistic insights were provided by kinetic and thermodynamic data for the palladium-catalyzed reaction.
| Parameter | Value |
|---|---|
| Solvent Deuterium Kinetic Isotope Effect (kH/kD) | 1.17 ± 0.08 |
| Activation Enthalpy (ΔH‡) | 14.0 ± 0.6 kcal/mol |
| Activation Entropy (ΔS‡) | -20 ± 2 cal/mol·K |
This catalytic system is also effective for the methanolysis of O,O-dimethyl phosphorothioate in deuterated methanol (CD₃OD), yielding (CD₃O)₂P=O(S⁻) with a reaction half-life of 34 minutes. acs.org The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide ion on the ester, forming a tetrahedral intermediate, followed by the departure of the original alkoxy group. masterorganicchemistry.comresearchgate.net
Nucleophilic Substitution Kinetics in O,O-Dimethyl S-Aryl Phosphorothioates
The study of nucleophilic substitution kinetics in compounds structurally related to O,O-dimethyl S-aryl phosphorothioates, such as O-aryl thionobenzoates, provides critical information on reaction mechanisms. These reactions are central to understanding how thiophosphoryl compounds interact with various nucleophiles.
Kinetic studies on the reactions of O-Y-substituted phenyl thionobenzoates with nucleophiles like azide (B81097) (N₃⁻), cyanide (CN⁻), and hydroxide (B78521) (OH⁻) in an 80 mol % H₂O-20 mol % DMSO solvent system reveal different mechanistic pathways depending on the nucleophile. nih.gov
The reaction with the azide ion shows a Brønsted-type plot with a distinct downward curvature. nih.gov The slope (βlg) changes from -1.10 for leaving groups with high basicity to -0.33 for leaving groups with lower basicity. nih.gov This curvature is indicative of a stepwise mechanism where the rate-determining step (RDS) changes. For poor leaving groups, the departure of the leaving group is the RDS, while for good leaving groups, the initial nucleophilic attack becomes the RDS. nih.gov
In contrast, the reactions with cyanide and hydroxide ions exhibit linear Brønsted-type plots with βlg values of -0.33 and -0.35, respectively. nih.gov This linearity suggests a consistent stepwise mechanism where the departure of the leaving group occurs after the rate-determining step for all tested leaving groups. nih.gov The data from these kinetic studies can be summarized as follows:
| Nucleophile | Brønsted-type Plot Shape | βlg Value(s) | Inferred Mechanism |
|---|---|---|---|
| Azide (N₃⁻) | Downward Curve | -1.10 to -0.33 | Stepwise with a change in Rate-Determining Step (RDS) |
| Cyanide (CN⁻) | Linear | -0.33 | Stepwise; leaving group departure occurs after RDS |
| Hydroxide (OH⁻) | Linear | -0.35 | Stepwise; leaving group departure occurs after RDS |
Interestingly, the highly polarizable azide ion is more reactive towards these thione esters than the hydroxide ion, despite being significantly less basic, highlighting the importance of polarizability in these reactions. nih.gov
Phosphoryl Transfer Reaction Mechanisms in Thiophosphinic Chlorides
Phosphoryl transfer reactions involving the thiophosphoryl group (P=S) are fundamental in bio-organic chemistry and can proceed through different mechanistic pathways. sapub.orgnih.gov Studies on thiophosphinic chlorides and related thiophosphonyl chlorides provide a framework for understanding the reactivity of O,O-Dimethyl Phosphorochloridothioate.
Two primary mechanisms are generally considered for nucleophilic substitution at a thiophosphoryl center: sapub.orgsquarespace.com
Concerted Mechanism : This is an Sₙ2-type process involving a single, pentacoordinate transition state. Bond formation with the nucleophile and bond cleavage with the leaving group occur simultaneously. sapub.orglibretexts.org The geometry at the phosphorus atom inverts, proceeding from tetrahedral through a trigonal bipyramidal transition state to the inverted tetrahedral product. libretexts.orglibretexts.org
Stepwise Mechanism : This pathway involves the formation of a trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. sapub.org It is an addition-elimination type mechanism where the nucleophile first adds to the phosphorus center to form the intermediate, which then expels the leaving group in a separate step. sapub.orglibretexts.org
Research indicates that the reactions between thiophosphinyl and thiophosphonyl chlorides with secondary amines (R₂NH) typically proceed through a stepwise mechanism that involves the formation of thiophosphene intermediates. sapub.org
The specific mechanism can also be influenced by the properties of the reacting species. For instance, in the pyridinolysis of Diphenyl Thiophosphinic Chlorides, the mechanism shifts depending on the basicity of the pyridine (B92270) nucleophile. sapub.org A concerted Sₙ2(P) mechanism is observed with less basic pyridines, while a stepwise process occurs with more basic pyridines. This change is evidenced by biphasic concave upwards Hammett and Brønsted plots. sapub.org The transition between mechanisms highlights the nuanced nature of these phosphoryl transfer reactions.
Synthesis and Characterization of O,o Dimethyl Phosphorochloridothioate Derivatives
Synthesis of Key Intermediates and Downstream Organophosphorus Products
O,O-Dimethyl phosphorochloridothioate serves as a crucial starting material for the production of several commercially significant organophosphorus insecticides. Its reactivity allows for the introduction of various functional groups, leading to a range of downstream products.
Formation of O,O-Dimethyl Phosphoramidothioate (DMPAT)
O,O-Dimethyl phosphoramidothioate (DMPAT) is a primary intermediate synthesized from O,O-dimethyl phosphorochloridothioate. chemicalbook.comnih.gov The synthesis involves the reaction of O,O-dimethyl phosphorochloridothioate with sodium hydroxide (B78521) and ammonium (B1175870) hydroxide. google.com This process is typically carried out in a solvent such as dichloromethane (B109758) (CH2Cl2), and the resulting DMPAT solution can be used directly in subsequent steps without further purification. google.comgoogle.com To ensure safety and prevent potential explosions associated with handling the neat intermediates, both O,O-dimethyl phosphorochloridothioate and DMPAT are maintained in solution throughout the process. google.comgoogle.com
Subsequent Derivatization to Methamidophos (B33315) and Acephate (B21764)
DMPAT is a direct precursor to the insecticides methamidophos and acephate. frontiersin.orgnih.gov The conversion of DMPAT to methamidophos is achieved through a reaction with a catalytic amount of dimethyl sulfate. google.comgoogle.com This step induces a rearrangement of the DMPAT molecule.
Following the synthesis of methamidophos, it can be further derivatized to produce acephate. This is accomplished by reacting methamidophos with acetic anhydride. google.comgoogle.comgoogle.com In some methods, pyridine (B92270) or sulfuric acid is used to facilitate the reaction. google.comresearchgate.net The final acephate product is then isolated through neutralization with aqueous ammonia, followed by crystallization and filtration. google.com Continuous flow reactors have been implemented for the synthesis of both methamidophos and acephate, offering economic advantages and reduced downtime compared to traditional batch processes. google.com
Synthesis of Dimethoate (B1670662)
Dimethoate is another important organophosphorus insecticide. Its synthesis typically starts from O,O-dimethyl dithiophosphoric acid. wikipedia.orgnih.gov This acid is prepared by reacting phosphorus pentasulfide with methanol (B129727). wikipedia.org The O,O-dimethyl dithiophosphoric acid is then reacted with methyl chloroacetate (B1199739) to form an intermediate, which is subsequently treated with methylamine (B109427) to yield dimethoate. google.com The reactions are generally carried out in an organic solvent such as methanol, ethanol, acetone, or tetrahydrofuran (B95107) at temperatures ranging from 0 to 60°C. google.com
| Starting Material | Reagents | Product |
| Phosphorus Pentasulfide | Methanol | O,O-Dimethyl Dithiophosphoric Acid |
| O,O-Dimethyl Dithiophosphoric Acid | Methyl Chloroacetate, Methylamine | Dimethoate |
Isomerization Studies to O,S-Dimethyl Phosphorothioates
The isomerization of O,O-dialkyl phosphorothioates to their O,S-dialkyl isomers is a known reaction. In the context of derivatives of O,O-dimethyl phosphorochloridothioate, this rearrangement is particularly relevant to the formation of methamidophos from DMPAT, which involves the migration of a methyl group from an oxygen atom to the sulfur atom.
Preparation of Functionalized Phosphorothioates
O,O-Dimethyl phosphorochloridothioate is a versatile reagent for the synthesis of a wide array of functionalized phosphorothioates. researchgate.net By reacting it with various nucleophiles, different functional groups can be attached to the phosphorus center. For instance, reaction with alcohols or phenols in the presence of a base leads to the formation of new O-substituted phosphorothioates. Similarly, reaction with thiols can yield S-substituted derivatives.
The reaction of O,O-dimethyl phosphoramidothioate with chloral (B1216628) imines has been used to synthesize novel trichloromethyl-containing O,O-dimethyl phosphoramidothioate derivatives. researchgate.net These reactions highlight the utility of O,O-dimethyl phosphorochloridothioate and its immediate derivatives in generating a diverse library of organophosphorus compounds with potential applications in various fields.
Advanced Derivatives in Nereistoxin (B154731) and Oligonucleotide Chemistry
The chemistry of O,O-dimethyl phosphorochloridothioate extends to the synthesis of complex molecules with biological and therapeutic relevance, such as nereistoxin derivatives and modified oligonucleotides.
Nereistoxin Derivatives: Nereistoxin is a natural insecticide that has served as a template for the development of synthetic analogs. rsc.orgnih.gov Researchers have synthesized nereistoxin derivatives containing phosphorothioate (B77711) and phosphonate (B1237965) moieties. rsc.orgnih.gov These modifications aim to enhance the insecticidal activity and explore the structure-activity relationships of this class of compounds.
Oligonucleotide Chemistry: Phosphorothioate oligonucleotides are analogs of natural DNA and RNA where one of the non-bridging oxygen atoms in the phosphate (B84403) backbone is replaced by a sulfur atom. nih.gov This modification confers increased resistance to nuclease degradation, making them valuable tools in antisense therapy and other biological applications. nih.govnih.govutupub.fi
Design and Synthesis of Novel Nereistoxin Derivatives
The synthesis of novel derivatives of Nereistoxin, a natural product, has been a subject of research to develop compounds with potent insecticidal activity and more favorable environmental profiles. nih.gov One approach involves the strategic combination of organophosphorus components with the Nereistoxin scaffold to create new S–P bond nereistoxin derivatives. nih.gov
Research in this area has focused on synthesizing N,N-dimethyl nereistoxin derivatives that incorporate phosphonates. nih.gov The objective is to enhance the bioactivity of these molecules by modifying the substituents on the nitrogen atom. nih.gov A key precursor in the formation of related phosphorothioate linkages is O,O-Dimethyl phosphorochloridothioate, which serves as an intermediate in the synthesis of various organophosphorus compounds. ontosight.aigoogleapis.com
During the synthesis of certain Nereistoxin derivatives, particularly those involving dimethyl S–hydrogen phosphorothioates, specific challenges related to compound stability have been observed. The research noted that certain compounds were unstable during the purification process. For example, the secondary amine nature of some derivatives makes them effective nucleophilic reagents. In the presence of excess dimethyl S–hydrogen phosphorothioates during synthesis, these derivatives can react further, leading to the formation of products with an additional methyl group on the nitrogen atom. nih.gov
Below is a table summarizing the stability observations for specific Nereistoxin derivatives during their synthesis and purification.
Table 1: Stability Observations in the Synthesis of Nereistoxin Derivatives
| Compound ID | Observation | Rationale |
|---|---|---|
| 5a, 7a, 9a | Unstable during purification. | Prone to reacting with excess dimethyl thiophosphate, leading to undesired N-methylation. nih.gov |
| 5f, 6f, 7f, 8f, 9f | Unstable. | The high steric hindrance of the tert-butyl group makes the compounds susceptible to hydrolysis. nih.gov |
This detailed study of substituent effects and synthetic challenges is crucial for designing more stable and effective insecticidal agents based on the Nereistoxin structure. nih.gov
Solid-Phase Synthesis of Boranophosphate/Phosphorothioate/Phosphate Chimeric Oligonucleotides
The solid-phase synthesis of chimeric oligonucleotides containing a mix of boranophosphate (PB), phosphorothioate (PS), and standard phosphate (PO) linkages is a sophisticated method for creating potential antisense oligonucleotides. nih.gov These chimeric structures are designed to combine the beneficial properties of different backbone modifications, such as nuclease resistance and the ability to activate RNase H. nih.gov
The synthesis of these complex molecules is achieved using a strategy involving H-boranophosphonate, H-phosphonothioate, and H-phosphonate monomers. nih.gov The phosphorothioate linkage, in particular, is introduced using an H-phosphonothioate monomer. This monomer is condensed with a hydroxyl group on the solid support to form an H-phosphonothioate diester linkage, which is then oxidized in the final stage of the synthesis to yield the desired phosphorothioate (PS) internucleotidic linkage. nih.gov The use of phosphonium-type condensing reagents is critical to control the chemoselectivity of the reaction, as the H-phosphonothioate monomer possesses two nucleophilic centers (S and O). nih.gov
This synthetic approach allows for the precise placement of PB, PS, and PO linkages within the oligonucleotide chain. nih.gov Researchers have successfully synthesized various chimeric oligomers, including tetramers and a 2'-OMe gapmer-type dodecamer, demonstrating the robustness of this methodology. nih.gov
The table below details examples of synthesized chimeric tetramers containing boranophosphate, phosphorothioate, and phosphate linkages.
Table 2: Examples of Synthesized PB/PS/PO Chimeric Oligonucleotides
| Compound ID | Sequence and Linkage Type |
|---|---|
| 19 | d(CPOAPBGPST) |
| 20 | d(CPSAPBGPOT) |
Subscripts denote the type of internucleotidic linkage: PO (Phosphate), PB (Boranophosphate), PS (Phosphorothioate). nih.gov
The successful synthesis of these PB/PS/PO chimeric oligonucleotides opens avenues for developing novel antisense therapies with finely tuned biological and physiological properties. nih.gov
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| O,O-Dimethyl Phosphorochloridothioate |
| Nereistoxin |
| Boranophosphate |
| Phosphorothioate |
| Phosphate |
| O,O-diethyl phosphorochloridothioate |
| Phosphorus pentasulfide |
| Ethanol |
| O,O-diethyl dithiophosphoric acid |
| Chlorine |
| Sulfur |
| PCl3 (Phosphorus trichloride) |
| Methanol |
| O-methyl phosphorodichloridothioate |
| Methyl lye |
| Sodium hydroxide |
| Ammonium hydroxide |
| O,O-dimethyl phosphoroamidothioate |
| H-phosphonothioate |
| H-boranophosphonate |
| H-phosphonate |
| Dimethyl S–hydrogen phosphorothioates |
Advanced Analytical Methodologies for O,o Dimethyl Phosphorochloridothioate and Its Metabolites
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of O,O-dimethyl phosphorochloridothioate and its metabolites from complex matrices. Various detectors and column technologies are utilized to achieve high sensitivity and selectivity.
Gas Chromatography with Flame Photometric Detection (GC-FPD)
Gas chromatography coupled with a flame photometric detector (GC-FPD) is a highly effective method for the analysis of organophosphorus compounds like O,O-dimethyl phosphorochloridothioate. iaea.org The FPD is specifically sensitive to phosphorus- and sulfur-containing compounds, providing excellent selectivity. wur.nl
In a typical GC-FPD setup, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they enter the flame photometric detector. In the hydrogen-rich flame, phosphorus and sulfur compounds emit light at characteristic wavelengths (526 nm for phosphorus and 394 nm for sulfur), which is detected by a photomultiplier tube.
Research has demonstrated the utility of GC-FPD for the multi-residue analysis of organophosphate pesticides in various samples. nih.gov Methods often involve an initial extraction with a solvent like acetone, followed by a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components. iaea.org Programmed temperature capillary column gas chromatography is then used for the final determination. iaea.org This technique can achieve low limits of detection (LOD), often in the part-per-billion (ppb) range. iaea.orgnih.gov For instance, in the analysis of organophosphate pesticides in medicinal plants, LODs were found to be between 0.005 and 0.02 µg/mL. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.005 - 0.02 µg/mL | nih.gov |
| Limit of Quantification (LOQ) | 0.01 - 0.04 µg/mL | nih.gov |
| Linearity (Correlation Coefficient, r) | > 0.9921 | nih.gov |
| Recovery | 75.01% - 118.89% | nih.gov |
| Relative Standard Deviation (RSD) | 0.89% - 9.80% | nih.gov |
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is another powerful technique for the analysis of organophosphorus compounds. sielc.comnih.gov This method is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically acetonitrile (B52724) and water. sielc.comsielc.com
For the analysis of compounds like O,O-dimethyl phosphorochloridothioate, a simple mobile phase containing acetonitrile, water, and an acid such as phosphoric acid or formic acid can be used. sielc.comsielc.com The separation is based on the partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer on the column.
RP-HPLC methods can be scaled for preparative separation to isolate impurities. sielc.com The use of smaller particle size columns (e.g., 3 µm) can facilitate fast ultra-performance liquid chromatography (UPLC) applications. sielc.com For phosphorothioate (B77711) oligonucleotides, which are structurally related to O,O-dimethyl phosphorochloridothioate, RP-HPLC with a µBondapak C18 column and a gradient of acetonitrile in triethylammonium (B8662869) acetate (B1210297) buffer has been successfully used to separate diastereomers. nih.gov Optimization of mobile phase conditions, such as the choice of counterion and the use of additives like heptanoic acid, can significantly improve the selectivity and separation of impurities. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification
Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for the identification of degradation products of O,O-dimethyl phosphorochloridothioate. This technique combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. researchgate.net
After separation by the GC column, the eluting compounds are ionized, and the resulting ions are separated based on their mass-to-charge ratio by the mass spectrometer. The resulting mass spectrum is a unique fingerprint of the compound, allowing for its structural elucidation.
GC-MS has been effectively used to identify the intermediate by-products formed during the microbial degradation of related organophosphate pesticides like dimethoate (B1670662). researchgate.net In such studies, after a specific incubation period, the sample is extracted and analyzed. The mass spectra of the degradation products are then compared with spectral libraries, such as the NIST Mass Spectrometry Data Center, for positive identification. researchgate.net For example, in the degradation of dimethoate, GC-MS analysis identified by-products such as phosphorothioic O,O,S-acid. researchgate.net This highlights the capability of GC-MS to track the metabolic pathways of organophosphorus compounds.
Electron-Capture Gas Chromatography (GC-ECD) of Derivatized Analytes
Electron-capture gas chromatography (GC-ECD) is a highly sensitive technique for the detection of compounds with electrophilic functional groups, particularly halogenated compounds. researchgate.netnih.gov While O,O-dimethyl phosphorochloridothioate itself contains a chlorine atom, derivatization can be employed to enhance the ECD response for its metabolites or other related analytes that may lack strong electron-capturing properties. nih.gov
The ECD is a selective detector that measures the decrease in a constant electron current caused by the capture of electrons by electrophilic compounds eluting from the GC column. researchgate.net The detector's response is highly dependent on the nature and number of halogen atoms in the molecule, with the sensitivity generally following the order I > Br > Cl >> F. researchgate.net
For analytes with reactive functional groups, derivatization is a common strategy to introduce a strong electrophore. nih.gov Common derivatization reactions include acylation, alkylation, or silylation using reagents that contain multiple halogen atoms. nih.gov For instance, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) has been used for the derivatization of organophosphate metabolites, followed by GC analysis. nih.gov This approach allows for the trace-level detection of these compounds in complex matrices. nih.govresearchgate.netnih.gov
Spectroscopic Characterization Techniques
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide detailed structural information about O,O-dimethyl phosphorochloridothioate and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 31P NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the elucidation of molecular structure. For organophosphorus compounds, both proton (¹H) and phosphorus-31 (³¹P) NMR are highly informative. nih.govoxinst.comresearchgate.net
¹H NMR Spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. Chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum reveal the arrangement of protons. For O,O-dimethyl phosphorochloridothioate, one would expect to observe signals corresponding to the methyl protons.
³¹P NMR Spectroscopy is particularly valuable for the characterization of organophosphorus compounds due to the 100% natural abundance and spin ½ nucleus of the ³¹P isotope. oxinst.com The chemical shift in a ³¹P NMR spectrum is highly sensitive to the oxidation state and coordination environment of the phosphorus atom. oxinst.com This makes it an excellent tool for distinguishing between different phosphorus-containing species, such as the parent compound and its various metabolites or degradation products. rsc.org For example, the breakdown of a related compound, methyl paraoxon (B1678428), can be monitored by the disappearance of its corresponding ³¹P NMR peak and the appearance of new peaks for its degradation products like dimethyl phosphate (B84403). rsc.org
Combined two-dimensional NMR techniques, such as ¹H-³¹P Heteronuclear Single Quantum Correlation (HSQC), can be used to correlate proton and phosphorus signals, providing even more detailed structural information and aiding in the unambiguous identification of organophosphorus compounds in complex mixtures. nih.gov
| Compound/Fragment | Technique | Observed Chemical Shift (δ ppm) or Coupling Constant (J Hz) | Reference |
|---|---|---|---|
| Methyl paraoxon (MP) | ³¹P NMR | -4.5 | rsc.org |
| Dimethyl phosphate (DMP) | ³¹P NMR | 2.8 | rsc.org |
| Methyl 4-nitrophenyl phosphate (M4NP) | ³¹P NMR | -4.2 | rsc.org |
| Diethyl ethylphosphonate | ³¹P NMR | 34.19 | rsc.org |
| Diisopropyl isopropylphosphonate | ³¹P NMR | 34.01 | rsc.org |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural analysis of organophosphorus compounds like O,O-Dimethyl Phosphorochloridothioate. These methods probe the vibrational modes of molecules, providing a unique fingerprint based on their atomic arrangement and bonding.
Research into the vibrational modes of the dimethyl phosphorothioate (DMPS) anion, [(CH3O)2(POS)]-, which is structurally related to O,O-Dimethyl Phosphorochloridothioate, offers significant insights. nih.govresearchgate.nettandfonline.com Spectroscopic investigations coupled with ab initio calculations have enabled the assignment of specific vibrational frequencies. nih.gov For instance, a normal mode calculation for DMPS identified the P-S stretching mode at approximately 630 cm⁻¹ and an angle bending mode involving the sulfur atom at around 440 cm⁻¹. nih.govtandfonline.com
These assignments are critical and can serve as marker bands for identifying the presence of the phosphorothioate group in more complex molecules. nih.govtandfonline.com The analysis is further refined by comparing the spectra with deuterated analogs (e.g., O,O-dimethyl-d6 phosphorochloridothioate) and related compounds like the P=O analog. scispace.com Such comparative studies allow for precise assignment of spectral features associated with the P=S bond, P-O-C linkages, and other structural components of the molecule. scispace.comnih.gov
Table 1: Key Vibrational Frequencies for Dimethyl Phosphorothioate (DMPS) Anion
| Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|
| P-S Stretching | ~630 | nih.govtandfonline.com |
| Sulfur Angle Bending | ~440 | nih.govtandfonline.com |
Fourier Transform Mass Spectrometry (FT-MS)
Fourier Transform Mass Spectrometry (FT-MS), particularly Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS), represents a pinnacle in mass analysis, offering unparalleled mass resolution and accuracy. pnnl.govnih.gov This technique is exceptionally well-suited for the analysis of complex mixtures and the definitive identification of unknown compounds, such as metabolites of O,O-Dimethyl Phosphorochloridothioate. nih.gov
The fundamental principle of FT-MS involves measuring the ion cyclotron resonance frequency of ions in a magnetic field. bu.edu Because this frequency is inversely proportional to the mass-to-charge ratio (m/z), masses can be determined with extremely high precision. bu.edu The capability for high-resolution measurements allows for the separation of ions with very similar masses, which might be indistinguishable with lower-resolution instruments. nih.gov This is crucial for distinguishing between the parent compound and its metabolites, or for separating them from matrix interferences. nih.gov
The high mass accuracy of FT-MS, often in the sub-parts-per-million (ppm) range, significantly constrains the number of possible elemental formulas for a given ion. nih.gov This is a powerful feature for confirming the identity of known compounds and for proposing structures for novel metabolites. When coupled with liquid chromatography (LC), FT-MS provides a robust platform for separating complex mixtures before high-resolution mass analysis, a common approach in proteomics and metabolomics that is applicable here. nih.gov Instruments with ultra-high magnetic fields, such as the 21 Tesla FTICR-MS, provide the highest achievable performance for the most complex analytical challenges. pnnl.gov
Table 2: Advantages of FT-MS for O,O-Dimethyl Phosphorochloridothioate Analysis
| Feature | Advantage | Relevance | Reference |
|---|---|---|---|
| Ultra-High Mass Resolution | Separates isobaric and near-isobaric species. | Differentiates parent compound from metabolites and matrix components. | pnnl.govnih.gov |
| High Mass Accuracy | Provides high confidence in elemental composition determination. | Facilitates structural elucidation of unknown metabolites. | nih.govnih.gov |
| High Sensitivity | Detects and identifies trace-level components. | Enables analysis of low-concentration metabolites in environmental samples. | nih.gov |
| Coupling Capability | Easily interfaces with separation techniques like LC. | Allows for analysis of complex sample mixtures. | nih.gov |
Inductively Coupled Argon Plasma - Atomic Emission Spectroscopy (ICP-AES) for Elemental Analysis
Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), is a highly sensitive technique for determining the elemental composition of a sample. wikipedia.orgchromnet.net For a compound like O,O-Dimethyl Phosphorochloridothioate, ICP-AES is an ideal method for quantifying its constituent elements, particularly phosphorus (P) and sulfur (S).
The technique utilizes an inductively coupled plasma, a high-temperature source (6,000 to 10,000 K) of ionized argon gas, to atomize and excite the atoms of the sample. wikipedia.orgksu.edu.sa As the excited atoms and ions relax to a lower energy state, they emit electromagnetic radiation at wavelengths that are characteristic for each specific element. wikipedia.org The intensity of this emitted light is directly proportional to the concentration of the element in the sample, allowing for quantitative analysis. ksu.edu.sa
ICP-AES offers several advantages for elemental analysis, including high sensitivity, a wide linear dynamic range, and relative freedom from chemical interferences due to the high temperature of the plasma. whitman.eduresearchgate.net It is a major technique for elemental analysis and can be used to determine the concentration of P and S after appropriate sample digestion, providing crucial information for quantification and purity assessment of O,O-Dimethyl Phosphorochloridothioate. ksu.edu.saresearchgate.net The method is widely applied for the analysis of trace elements in various matrices, including environmental and agricultural samples. chromnet.net
Analytical Detection of Environmental Metabolites for Monitoring Research
The environmental fate of O,O-Dimethyl Phosphorochloridothioate is of significant interest, and this necessitates the development of sensitive and reliable analytical methods for its degradation products. One key metabolite is O,S-Dimethyl Hydrogen Phosphorothioate.
Method Development for O,S-Dimethyl Hydrogen Phosphorothioate Detection
A robust and sensitive analytical method has been developed for the detection and quantification of O,S-Dimethyl Hydrogen Phosphorothioate in biological matrices such as urine, where it serves as a specific biomarker for exposure to certain organophosphate insecticides. nih.govacs.orgresearchgate.net The method addresses the challenges posed by the metabolite's potential high volatility and instability. acs.orgacs.org
The developed procedure involves several key steps:
Sample Preparation : The urine sample undergoes pH adjustment followed by a cleanup step using a C18 solid-phase extraction (SPE) column. nih.govacs.org
Lyophilization : To prevent the loss of the potentially volatile and unstable metabolite, the sample is lyophilized (freeze-dried) at a low temperature. nih.govresearchgate.net
Derivatization : The dried residue is then derivatized. A common reagent used for this purpose is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) in acetonitrile. nih.govacs.org This step converts the analyte into a more volatile and thermally stable derivative suitable for gas chromatography.
Analysis : The derivatized product is analyzed and quantified by gas chromatography (GC) coupled with a pulse flame photometric detector (PFPD), which is highly specific for phosphorus-containing compounds. acs.orgacs.org
This method demonstrates excellent performance characteristics, with a reported limit of detection (LOD) of 0.004 ppm and a limit of quantitation (LOQ) of 0.02 ppm in urine. nih.govacs.org The mean recovery for fortified urine samples was found to be 108% with a standard deviation of 12%, indicating good accuracy and precision. nih.govresearchgate.net
Table 3: Method Parameters for O,S-Dimethyl Hydrogen Phosphorothioate Analysis
| Parameter | Description | Reference |
|---|---|---|
| Matrix | Urine | nih.govresearchgate.net |
| Cleanup | C18 Solid Phase Extraction (SPE) | acs.orgacs.org |
| Concentration | Lyophilization (Freeze-drying) | nih.govacs.org |
| Derivatization Reagent | MTBSTFA + 1% TBDMCS | nih.govresearchgate.net |
| Analytical Technique | Gas Chromatography - Pulse Flame Photometric Detector (GC-PFPD) | acs.orgacs.org |
| Limit of Detection (LOD) | 0.004 ppm | nih.govacs.org |
| Limit of Quantitation (LOQ) | 0.02 ppm | nih.govacs.org |
| Mean Recovery | 108% | nih.govresearchgate.net |
Environmental Fate and Degradation Pathways of O,o Dimethyl Phosphorochloridothioate
Abiotic Degradation Processes
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For O,O-dimethyl phosphorochloridothioate, these processes primarily include hydrolysis, photolysis, and atmospheric degradation.
Table 1: Factors Influencing Hydrolysis of Related Organophosphates
| Factor | Influence on Hydrolysis Rate |
| pH | Generally, hydrolysis is faster under alkaline conditions for many organophosphates. nih.gov |
| Temperature | Increased temperature typically accelerates the rate of hydrolysis. researchgate.netresearchgate.netnih.gov |
| Catalysts | The presence of certain catalysts can increase the rate of hydrolysis. nih.gov |
Photolysis, the breakdown of compounds by light, and subsequent photo-oxidation can contribute to the degradation of O,O-dimethyl phosphorochloridothioate in the environment. For related organosulfur compounds like dimethyl sulfide (B99878) (DMS), photo-oxidation initiated by hydroxyl (OH) radicals is a significant atmospheric degradation pathway. rsc.org The products of this process can include dimethyl sulfoxide (B87167) (DMSO), sulfur dioxide (SO₂), and methane (B114726) sulfonic acid (MSA). rsc.org The formation yields of these products are dependent on temperature and oxygen partial pressure. rsc.org While direct studies on the photolysis of O,O-dimethyl phosphorochloridothioate were not found, the principles of photo-oxidation of similar compounds suggest it is a plausible degradation route. For the related pesticide dimethoate (B1670662), photolysis is considered a minor dissipation pathway unless a catalyst is present. nih.gov
Table 2: Major Products of Photo-oxidation of Dimethyl Sulfide
| Product | Chemical Formula |
| Dimethyl sulfoxide | (CH₃)₂SO |
| Sulfur dioxide | SO₂ |
| Methane sulfonic acid | CH₃SO₃H |
Data derived from studies on dimethyl sulfide, a related organosulfur compound. rsc.org
In the atmosphere, O,O-dimethyl phosphorochloridothioate is susceptible to degradation by hydroxyl (OH) radicals. This is a primary degradation pathway for many volatile organic compounds. The reaction with OH radicals initiates a series of oxidation reactions that break down the parent compound. For instance, the OH-radical initiated oxidation of dimethyl sulfide (DMS) involves both addition and abstraction channels, leading to the formation of various products. rsc.org The rate of this degradation is influenced by the concentration of OH radicals and atmospheric conditions.
Biotic Degradation Mechanisms
Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. This is a crucial process for the removal of many organic pollutants from the environment.
Several bacterial species have been identified that can degrade organophosphate compounds. Notably, species of the genus Paracoccus have been shown to be effective in degrading related compounds. For example, Paracoccus sp. strain Lgjj-3, isolated from wastewater, can utilize the organophosphate insecticide dimethoate as its sole carbon source, degrading it to non-detectable levels within a short period. researchgate.net Similarly, other Paracoccus species have demonstrated the ability to degrade compounds like N,N-dimethylformamide (DMF) and catechol. griffith.edu.aunih.gov While direct evidence for the degradation of O,O-dimethyl phosphorochloridothioate by Paracoccus sp. was not found in the search results, the metabolic versatility of this genus suggests it could potentially play a role in its bioremediation. nih.gov Other bacteria, such as Thiobacillus thioparus and Pseudomonas sp., have been shown to degrade O,O-dimethyl phosphorodithioate (B1214789), a related compound. capes.gov.br
Microorganisms employ enzymes to carry out the degradation of organophosphate compounds. The degradation of dimethoate by Paracoccus sp. Lgjj-3, for instance, proceeds through a pathway involving initial hydrolysis of the amide bond, followed by decarboxylation and subsequent oxidation steps. researchgate.net This results in the formation of intermediates such as dimethoate carboxylic acid, O,O,S-trimethyl thiophosphorothioate, and eventually O,O,O-trimethyl phosphoric ester. researchgate.net Similarly, the degradation of phenthoate (B1677647) in soil is attributed to the action of extracellular heat-labile soil enzymes that hydrolyze the compound. nih.gov These enzymatic processes are fundamental to the bioremediation of organophosphate-contaminated environments. Microorganisms can utilize these compounds as sources of carbon, phosphorus, or energy. capes.gov.brresearchgate.net
Biochemical Degradation Pathways for Related Organophosphates (e.g., Dimethoate)
The biochemical degradation of organophosphate pesticides is a critical process in their environmental dissipation, primarily driven by microbial activity. While specific degradation pathways for O,O-dimethyl phosphorochloridothioate are not extensively documented in publicly available literature, the metabolic fate of structurally related organophosphates, such as dimethoate, has been studied and offers valuable insights into the potential biochemical reactions involved in its breakdown.
Hydrolysis is the most significant initial step in the detoxification of many organophosphate pesticides. mdpi.com This reaction is often catalyzed by enzymes produced by a wide range of soil microorganisms, including bacteria and fungi. mdpi.comnih.gov These microbial enzymes, such as phosphotriesterases, can cleave the ester bonds in organophosphate molecules, leading to the formation of less toxic and more water-soluble metabolites. nih.gov
Several bacterial and fungal species have been identified for their capacity to degrade dimethoate and other organophosphates. researchgate.net These microorganisms utilize these pesticides as a source of carbon, phosphorus, or energy. The degradation can occur both metabolically, where the organism uses the compound for growth, and co-metabolically, where the degradation is incidental and provides no direct nutritional benefit to the organism. mdpi.com
The primary metabolite of dimethoate is often omethoate, which is actually more toxic than the parent compound. nih.gov However, further microbial action typically leads to the breakdown of these intermediate products into simpler, non-toxic substances. The half-life of dimethoate in soil can vary significantly, from a few days to several months, depending on factors like soil type, moisture, temperature, pH, and the abundance and activity of microbial populations. nih.govresearchgate.net For instance, the half-life is generally shorter in moist soils due to enhanced microbial degradation. nih.gov
Below is a table summarizing various microorganisms capable of degrading the related organophosphate, dimethoate.
| Microorganism Type | Species | Reference |
| Bacteria | Kocuria turfanensis | researchgate.net |
| Lactobacillus plantarum | researchgate.net | |
| Pseudomonas aeruginosa | researchgate.net | |
| Lysinibacillus sphaericus | researchgate.net | |
| Brucella sp. | researchgate.net | |
| Bacillus licheniformis | researchgate.net | |
| Fungi | Aspergillus niger | researchgate.netresearchgate.net |
| Trichoderma koningii | researchgate.net | |
| Penicillium notatum | researchgate.net |
Environmental Compartmentalization and Transport Studies
Organophosphate pesticides, as a class, exhibit a range of environmental mobilities. nih.gov Their transport and partitioning into different environmental compartments—soil, water, air, and biota—are governed by their physicochemical properties such as water solubility, vapor pressure, and their affinity for soil organic matter. researchgate.net
O,O-dimethyl phosphorochloridothioate is described as a liquid that is insoluble in water. nih.gov This suggests that in the event of a release, its direct dissolution in surface water might be limited. However, organophosphates can enter aquatic environments through runoff from treated agricultural areas and industrial discharges. mdpi.com Once in the water, their persistence is influenced by factors like pH, temperature, and the presence of microorganisms capable of degradation. nih.gov Hydrolysis is a key degradation process in water, which can be influenced by the presence of metal ions. chemos.de
In the soil compartment, the mobility of organophosphate pesticides is largely influenced by their adsorption to soil particles. Compounds with low water solubility and high affinity for organic matter tend to be less mobile and more persistent in soil. While specific soil sorption coefficients (Koc) for O,O-dimethyl phosphorochloridothioate are not documented, its insolubility in water suggests it may have a tendency to adsorb to soil particles, which would limit its leaching into groundwater. nih.gov However, the migration of other organophosphates through soil profiles has been observed, indicating a potential for groundwater contamination. researchgate.net
The potential for bioaccumulation of O,O-dimethyl phosphorochloridothioate is also not well-documented. chemos.de For many organophosphates, rapid metabolism and excretion in organisms limit significant bioaccumulation in food chains.
The following table outlines the general environmental behavior of organophosphate pesticides, which can provide an indication of the likely compartmentalization of O,O-dimethyl phosphorochloridothioate.
| Environmental Compartment | General Behavior of Organophosphate Pesticides | Inferred Behavior of O,O-dimethyl phosphorochloridothioate |
| Soil | Persistence varies from days to months, influenced by microbial activity, pH, and temperature. Mobility depends on soil type and organic matter content. nih.govresearchgate.net | Likely to adsorb to soil particles due to its insolubility in water, potentially limiting mobility. Degradation would be dependent on microbial populations. |
| Water | Can enter via runoff and discharge. Degradation occurs through hydrolysis and microbial action. Persistence is variable. mdpi.com | Due to its insolubility, it would likely be found in sediment or suspended particles rather than dissolved in the water column. |
| Air | Some organophosphates can be volatile and be transported over distances. researchgate.net | Data on volatility is not readily available. |
| Biota | Generally, rapid metabolism and excretion prevent high levels of bioaccumulation. nih.gov | Bioaccumulation potential is unknown, but likely to be low if it undergoes rapid metabolism similar to other organophosphates. chemos.de |
Role and Significance in Pesticide Chemistry and Agrochemical Research
Function as a Precursor in Insecticide Synthesis
As an intermediate, DMPCT is fundamental in the production of several widely used organophosphate insecticides. wikipedia.orgontosight.aigoogleapis.com The manufacturing process for these insecticides typically involves the reaction of DMPCT with other chemical moieties to build the final, active pesticide molecule. nih.gov
Dimethyl phosphorochloridothioate is a direct precursor in the synthesis of the insecticide methyl parathion. googleapis.cominchem.org The synthesis is achieved through the reaction of O,O-dimethyl phosphorochloridothioate with the sodium salt of 4-nitrophenol. inchem.orgchemicalbook.com This reaction forms the O,O-dimethyl-O-p-nitrophenylphosphorothioate structure of methyl parathion. wikipedia.org
Similarly, DMPCT is essential for producing fenitrothion. nih.govwikipedia.org The synthesis involves the condensation of DMPCT with 3-methyl-4-nitrophenol. ijcce.ac.irresearchgate.net This process yields O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate (B77711), the chemical name for fenitrothion. nih.gov Research has explored greener synthesis methods for fenitrothion, for instance, using a protic ionic liquid in the process, which still relies on DMPCT as the key phosphoro-thioating agent. ijcce.ac.ir
Table 1: Synthesis of Key Insecticides from this compound
| Insecticide | Precursor 1 | Precursor 2 | Resulting Compound |
|---|---|---|---|
| Methyl Parathion | This compound | Sodium salt of 4-nitrophenol | O,O-Dimethyl-O-p-nitrophenylphosphorothioate |
| Fenitrothion | This compound | 3-methyl-4-nitrophenol | O,O-Dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate |
| Temephos (B1682015) | this compound | 4,4'-thiodiphenol (B147510) | O,O'-(Thiodi-4,1-phenylene)bis(O,O-dimethyl phosphorothioate) |
The larvicide temephos is another significant insecticide synthesized from this compound. nih.gov The manufacturing process for technical-grade temephos involves reacting DMPCT with an alkali salt of 4,4'-thiodiphenol. epa.govgoogle.com This reaction links two phenyl groups through a sulfur atom and attaches the dimethyl phosphorothioate group to each, forming the final temephos molecule, O,O'-(thiodi-4,1-phenylene)bis(O,O-dimethyl phosphorothioate). nih.gov
Structure-Activity Relationship (SAR) Studies in Organophosphorus Compounds
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. In the context of organophosphorus pesticides, these studies investigate how modifications to the molecule affect its toxicity and selectivity. nih.govnih.gov The core structure provided by this compound—the O,O-dimethyl phosphorothioate moiety—is a common foundation in these studies. nih.gov
Research in this area focuses on how different alkyl and alkoxy groups attached to the phosphorus atom, and the nature of the leaving group, impact the compound's ability to inhibit acetylcholinesterase, the primary mode of action for organophosphate insecticides. nih.gov By synthesizing a series of related compounds starting from precursors like DMPCT and varying specific parts of the molecule, researchers can establish relationships between structure and insecticidal potency. nih.gov This understanding allows for the rational design of new pesticides with improved efficacy or better safety profiles.
Research on Modified Organophosphorus Compounds for Agrochemical Applications
Research extends beyond the synthesis of established pesticides to the creation of novel or modified organophosphorus compounds for broader agrochemical uses. ontosight.ai this compound serves as a versatile starting block for these investigations. bibliotekanauki.pl Scientists can introduce various functional groups by reacting DMPCT with different nucleophiles, leading to a wide range of new derivatives.
These modifications can lead to compounds with different or enhanced properties, such as altered stability, different target specificity, or novel biological activities like fungicidal or herbicidal effects. bibliotekanauki.plnih.gov An example of such modification is the synthesis of O,O-dimethyl phosphoroamidothioate from O,O-dimethyl phosphorochloridothioate, which is an intermediate in the production of other insecticides like acephate (B21764). google.com This ongoing research into modified organophosphorus compounds is vital for developing new tools for crop protection and managing pesticide resistance. nih.gov
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound (DMPCT) |
| Methyl Parathion |
| Fenitrothion |
| Temephos |
| O,O-dimethyl phosphorochloridothioate |
| Sodium salt of 4-nitrophenol |
| O,O-dimethyl-O-p-nitrophenylphosphorothioate |
| 3-methyl-4-nitrophenol |
| O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate |
| 4,4'-thiodiphenol |
| O,O'-(Thiodi-4,1-phenylene)bis(O,O-dimethyl phosphorothioate) |
| Acetylcholinesterase |
| O,O-dimethyl phosphoroamidothioate |
| Acephate |
| Thiophosphoryl chloride |
| Triethylamine |
| Methanol (B129727) |
Computational and Theoretical Chemistry Studies of O,o Dimethyl Phosphorochloridothioate
Quantum Mechanical and Density Functional Theory (DFT) Calculations
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and properties of O,O-Dimethyl phosphorochloridothioate.
Table 1: Estimated Bond Lengths and Angles for O,O-Dimethyl Phosphorochloridothioate based on Related Compounds
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| P=S | ~1.91 | O-P-O | ~100-105 |
| P-Cl | ~2.05 | O-P-S | ~110-115 |
| P-O | ~1.60 | O-P-Cl | ~100-105 |
| C-O | ~1.45 | S-P-Cl | ~115-120 |
| C-H | ~1.09 | P-O-C | ~118-122 |
Note: These are estimated values based on general data for similar organophosphorothioate compounds and may not represent the precise optimized geometry of O,O-Dimethyl phosphorochloridothioate.
Vibrational analysis complements geometry optimization by predicting the infrared (IR) and Raman spectra of the molecule. The Raman spectra of O,O-dimethyl phosphorochloridothioate have been recorded in both liquid and solid phases, revealing the presence of different rotational isomers researchgate.net. A doublet observed for the P=S stretching vibration in the liquid state indicates the existence of at least two conformers, with one isomer becoming dominant in the solid state researchgate.net.
Table 2: Selected Vibrational Frequencies of O,O-Dimethyl Phosphorochloridothioate from Raman Spectroscopy
| Vibrational Mode | Frequency (cm⁻¹) (Liquid Phase) | Frequency (cm⁻¹) (Solid Phase) |
| P=S stretch (Isomer 1) | ~630 | ~625 |
| P=S stretch (Isomer 2) | ~650 | - |
| P-Cl stretch | ~480 | ~485 |
| P-O stretch | ~820 | ~825 |
| CH₃ rock | ~980 | ~985 |
Note: These are approximate frequencies based on experimental Raman data and serve to illustrate the vibrational characteristics of the compound.
The interactions of O,O-Dimethyl phosphorochloridothioate with its environment, particularly in solution, are crucial for understanding its reactivity. Computational studies on related organophosphorus compounds have highlighted the importance of intermolecular forces. These interactions are primarily electrostatic in nature, with contributions from dispersion and polarization forces aimspress.com.
Solvation effects significantly influence the chemical behavior of phosphorothioates. Theoretical studies on the hydrolysis of related phosphate (B84403) and phosphorothioate (B77711) esters in different solvents, such as water and dimethyl sulfoxide (B87167) (DMSO), have shown that the solvent can dramatically alter reaction rates researchgate.net. For instance, the hydrolysis of some phosphorothioate dianions is accelerated by several orders of magnitude in aqueous DMSO compared to water researchgate.net. This acceleration is often attributed to the stabilization of the transition state by the dipolar aprotic solvent and changes in the solvation of the reacting species researchgate.net. While specific computational studies on the solvation of O,O-Dimethyl phosphorochloridothioate are not detailed in the available literature, these general principles are expected to apply.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques, such as molecular dynamics (MD), can provide a dynamic picture of the behavior of O,O-Dimethyl phosphorochloridothioate in various environments. These simulations can model the conformational changes of the molecule, its interactions with solvent molecules, and its diffusion properties.
While specific MD simulation studies focused exclusively on O,O-Dimethyl phosphorochloridothioate were not found in the searched results, the methodology is widely applied to study organophosphates in aqueous solutions. Such simulations typically employ force fields that describe the potential energy of the system as a function of atomic coordinates researchgate.net. These studies can reveal detailed information about the hydration shell around the molecule and the nature of hydrogen bonding between the solute and solvent.
Kinetic and Mechanistic Modeling of Chemical Reactions
Computational modeling is a powerful tool for investigating the kinetics and mechanisms of chemical reactions involving O,O-Dimethyl phosphorochloridothioate. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates.
Studies on the nucleophilic substitution reactions at the thiophosphoryl center (P=S) of related compounds provide insights into the likely mechanisms for O,O-Dimethyl phosphorochloridothioate researchgate.netumwrcd.net. These reactions can proceed through either a concerted (S(_N)2-like) mechanism or a stepwise mechanism involving a pentacoordinate intermediate researchgate.netumwrcd.net. The preferred pathway is influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent.
For example, the pyridinolysis of O,O-dimethyl S-aryl phosphorothioates in dimethyl sulfoxide has been studied, revealing a concerted mechanism mdpi.com. Computational studies on the hydrolysis of similar organophosphorus compounds have also been performed, providing calculated free energies of activation that are in good agreement with experimental values. While specific kinetic and mechanistic modeling for the reactions of O,O-Dimethyl phosphorochloridothioate is not extensively covered in the provided search results, the reaction mechanisms are expected to be analogous to those of structurally similar compounds.
Electronic Structure Analysis and Reactivity Prediction (e.g., HOMO-LUMO)
The electronic structure of O,O-Dimethyl phosphorochloridothioate determines its reactivity. DFT calculations can provide valuable information about the distribution of electrons within the molecule and identify the sites most susceptible to nucleophilic or electrophilic attack.
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common approach to predict chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
While a specific HOMO-LUMO analysis for O,O-Dimethyl phosphorochloridothioate was not found in the provided search results, general principles suggest that the phosphorus atom would be the primary electrophilic center, susceptible to attack by nucleophiles. The lone pairs on the oxygen and sulfur atoms would be the primary nucleophilic sites.
Q & A
Q. What are the critical physicochemical properties of DMPCT that influence experimental design?
DMPCT (CAS 2524-03-0) is a colorless to light amber liquid with a molecular formula C₂H₆ClO₂PS and molecular weight 160.55. Key properties include:
- Boiling Point : 66–67°C (at 16 mmHg) or 131.6°C (at 760 mmHg) .
- Density : 1.322 g/mL at 25°C .
- Solubility : Low water solubility, making it suitable for organic-phase reactions .
- Stability : Stable under normal conditions but undergoes self-catalyzed decomposition above 120°C . These properties dictate storage conditions (e.g., refrigeration, inert atmosphere) and reaction setups (e.g., reflux under reduced pressure).
Q. What safety protocols are critical when handling DMPCT in laboratory settings?
DMPCT is highly toxic via inhalation, skin contact, and ingestion. Essential protocols include:
- PPE : Wear nitrile gloves, chemical-resistant aprons, and full-face shields .
- Ventilation : Use fume hoods to prevent vapor accumulation; monitor airborne concentrations below permissible exposure limits .
- Emergency Measures : Immediate flushing with water for skin/eye contact and oxygen administration for inhalation exposure .
- Storage : Keep in sealed containers away from heat, moisture, and incompatible substances (e.g., strong oxidizers) .
Advanced Research Questions
Q. How does moisture influence the stability and reactivity of DMPCT in synthetic applications?
DMPCT is hydrolytically sensitive, reacting with water to form thiophosphoric acid derivatives. Experimental studies show:
- Hydrolysis Rate : Accelerated in aqueous or humid environments, leading to byproducts like dimethyl thiophosphate .
- Mitigation : Use anhydrous solvents (e.g., CH₂Cl₂) and molecular sieves during reactions to suppress hydrolysis .
- Impact on Yield : Moisture contamination during pesticide intermediate synthesis (e.g., chlorpyrifos) reduces product purity by 15–20% .
Q. What analytical methods are recommended for quantifying DMPCT and its degradation products?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) or GC-MS using derivatization (e.g., silylation) for volatile byproducts .
- Spectroscopy : ³¹P NMR to track phosphorus-containing intermediates, with chemical shifts observed at δ 35–45 ppm for DMPCT .
- Safety Note : Degradation products (e.g., HCl gas) require real-time monitoring via FTIR during thermal stability tests .
Data Contradictions and Resolution
Q. Discrepancies in reported decomposition temperatures: How to reconcile experimental data?
- : States decomposition initiates at 120°C.
- : Reports stability up to 150°C in inert solvents like CH₂Cl₂.
- Resolution : Decomposition kinetics depend on solvent purity and oxygen presence. Use thermogravimetric analysis (TGA) under controlled atmospheres to validate conditions .
Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide DMPCT studies?
- Feasibility : Prioritize small-scale syntheses (<100 mL batches) to minimize hazardous waste .
- Novelty : Explore DMPCT’s role in synthesizing novel thiophosphate esters for non-pesticide applications (e.g., flame retardants) .
- Ethical Compliance : Adhere to institutional biosafety committees (IBC) for protocols involving acute toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
